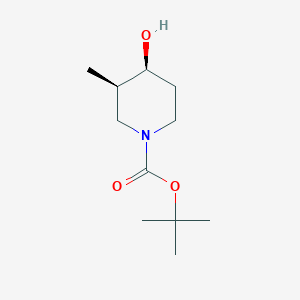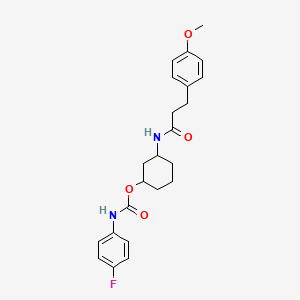
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate: is a specialized compound with a specific structural formula, characterized by the presence of a piperidine ring. Its synthesis and applications are of interest in both academic research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Piperidine Ring Construction: The initial step involves constructing the piperidine ring using suitable starting materials, often through cyclization reactions.
Hydroxyl and Methyl Group Introduction: Next, hydroxyl and methyl groups are introduced at the 4th and 3rd positions of the piperidine ring, respectively. This can be achieved via specific regioselective reactions.
tert-Butyl Esterification: The final step is the esterification of the piperidine derivative to form the tert-butyl ester, utilizing tert-butyl chloroformate and appropriate catalysts.
Industrial Production Methods:
Industrial-scale production may involve continuous flow synthesis, offering enhanced control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: It undergoes oxidation reactions to form ketones or aldehydes, depending on the reagent and conditions used.
Reduction: Reduction can lead to the formation of secondary or tertiary amines, given the suitable reducing agents.
Substitution: The hydroxyl group can be a target for various substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents for nucleophilic substitution.
Major Products Formed:
Products vary depending on the reaction type, ranging from ketones and aldehydes (oxidation), amines (reduction), to other substituted piperidine derivatives (substitution).
Aplicaciones Científicas De Investigación
Chemistry:
Used in the synthesis of complex organic molecules.
Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology:
Employed in the study of enzyme inhibitors and receptor modulators.
Aids in the design of biologically active compounds.
Medicine:
Investigated for use in treatments for neurological disorders.
Industry:
Applied in the manufacture of fine chemicals.
Utilized in the production of specialized polymers and coatings.
Mecanismo De Acción
The compound's effects are primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind efficiently, modulating biological activity via inhibition or activation pathways. The tert-butyl group contributes to its stability and bioavailability.
Comparación Con Compuestos Similares
tert-Butyl 4-hydroxy-piperidine-1-carboxylate
3-methyl-4-hydroxy-piperidine-1-carboxylate
tert-Butyl 3-methyl-piperidine-1-carboxylate
Uniqueness:
The combination of hydroxyl and methyl groups at specific positions provides unique reactivity and biological activity.
The tert-butyl ester offers enhanced stability compared to other esters.
This should give you a detailed and comprehensive overview of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2734516.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2734517.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)



![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B2734527.png)

![N-BENZYL-2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE](/img/structure/B2734533.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)
